molecular formula C17H25N3O2S B11482469 1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Cat. No.: B11482469
M. Wt: 335.5 g/mol
InChI Key: JCYCMDLVLVOGJM-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a dimethylaminopropyl group, and a pyrrolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multiple steps, starting with the preparation of the pyrrole core. The pyrrole can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. The benzenesulfonyl group is then introduced through a sulfonylation reaction, using benzenesulfonyl chloride and a base such as pyridine. Finally, the dimethylaminopropyl group is added via a nucleophilic substitution reaction, using 3-dimethylaminopropyl chloride and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminopropyl group, where the dimethylamino moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, such as halides or amines, in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Compounds with different nucleophilic groups replacing the dimethylamino group.

Scientific Research Applications

3-(BENZENESULFONYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylaminopropyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The pyrrolamine core may interact with nucleic acids or other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaminopropyl acrylamide: Shares the dimethylaminopropyl group but differs in the core structure.

    N,N-dimethyl enaminones: Similar in having dimethylamino groups but differ in their overall structure and reactivity.

Uniqueness

3-(BENZENESULFONYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25N3O2S

Molecular Weight

335.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[3-(dimethylamino)propyl]-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C17H25N3O2S/c1-13-14(2)20(12-8-11-19(3)4)17(18)16(13)23(21,22)15-9-6-5-7-10-15/h5-7,9-10H,8,11-12,18H2,1-4H3

InChI Key

JCYCMDLVLVOGJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CCCN(C)C)C

Origin of Product

United States

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